molecular formula C11H10O4 B11892963 7-Ethoxy-8-hydroxy-2H-chromen-2-one

7-Ethoxy-8-hydroxy-2H-chromen-2-one

Cat. No.: B11892963
M. Wt: 206.19 g/mol
InChI Key: DYUQBKQZUBUDRV-UHFFFAOYSA-N
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Description

7-Ethoxy-8-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group (-OCH₂CH₃) at position 7 and a hydroxyl group (-OH) at position 8 on its aromatic ring. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-ethoxy-8-hydroxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-2-14-8-5-3-7-4-6-9(12)15-11(7)10(8)13/h3-6,13H,2H2,1H3

InChI Key

DYUQBKQZUBUDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-8-hydroxy-2H-chromen-2-one typically involves the etherification of 7-hydroxy-2H-chromen-2-one with ethyl halides. One common method is the Williamson ether synthesis, where 7-hydroxy-2H-chromen-2-one is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities:

Antioxidant Activity

Research indicates that 7-Ethoxy-8-hydroxy-2H-chromen-2-one possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has been shown to inhibit dipeptidyl peptidase III (DPP III), an enzyme involved in peptide metabolism, suggesting potential applications in managing diabetes and obesity .

Therapeutic Applications

The diverse biological activities of this compound pave the way for its application in various therapeutic areas:

Cardiovascular Health

Due to its antioxidant properties, this compound may play a role in cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.

Neuroprotective Effects

Emerging evidence suggests that coumarin derivatives can exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens, indicating its potential as a natural antimicrobial agent .

Case Studies

StudyFindingsImplications
Demonstrated significant antioxidant activity in vitroPotential use as a dietary supplement for oxidative stress management
Induced apoptosis in cancer cell linesDevelopment of new anticancer therapies
Inhibited DPP III with IC50 values indicating moderate potencyPossible application in diabetes management
Exhibited neuroprotective effects in animal modelsFuture research could explore its role in neurodegenerative disease treatment
Showed effective antimicrobial properties against E. coli and S. aureusPotential development of new antimicrobial agents

Comparison with Similar Compounds

Structural Comparison

Key structural differences between 7-Ethoxy-8-hydroxy-2H-chromen-2-one and related coumarin derivatives are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Selected Coumarin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 7-Ethoxy, 8-Hydroxy C₁₁H₁₀O₄ 206.20 N/A
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one 7-Hydroxy, 8-Methoxy, 3-(2-methylbut-3-en-2-yl) C₁₅H₁₆O₄ 260.29 61899-42-1
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate 4-Amino, 7-Methoxy, 8-Cyclopentyloxy C₁₆H₁₉NO₅·H₂O 331.35 (anhydrous) N/A

Key Observations:

  • The hydroxyl group at position 8 allows hydrogen bonding, unlike methoxy or cyclopentyloxy groups, which may influence solubility and target interactions.
  • Steric Effects: Bulky substituents at position 3 (e.g., 2-methylbut-3-en-2-yl in the 7-hydroxy-8-methoxy analog) introduce steric hindrance, which could limit binding to specific enzyme active sites compared to the target compound’s unsubstituted position 3 .
Physicochemical Properties
  • Hydrogen Bonding: The hydroxyl group at position 8 in the target compound facilitates intermolecular hydrogen bonding, as observed in the crystal structure of 4-amino-8-cyclopentyloxy-7-methoxycoumarin, which forms a 3D network via N–H···O and O–H···O interactions . Methoxy or ethoxy groups lack this capability, reducing crystallinity in analogs.

Biological Activity

7-Ethoxy-8-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that contribute to its diverse biological effects, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H12O4C_{11}H_{12}O_4. The structure features an ethoxy group at the 7-position and a hydroxyl group at the 8-position of the chromenone core, which is pivotal for its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that facilitate electron donation, thus neutralizing reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)Reference
This compound25
Scopoletin30
Galantamine20

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits bactericidal effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 μg/mL
Escherichia coli31.25 μg/mL

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple mechanisms, including induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that this compound may interact with specific targets involved in cancer cell signaling pathways .

Case Study: In Vitro Cancer Cell Studies
In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 μM). The compound induced apoptosis as evidenced by increased levels of caspase-3 and decreased Bcl-2 expression .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : By donating electrons to free radicals, it reduces oxidative damage.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of oncogenic signaling.

Q & A

Q. What are the common synthetic routes for 7-Ethoxy-8-hydroxy-2H-chromen-2-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions. For example, sulfuric acid or acetic acid catalysis at controlled temperatures (0–85°C) . Purification involves recrystallization from ethyl acetate or toluene, with purity verification via HPLC (>95%) or LC-MS .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation employs:
  • X-ray crystallography to resolve bond angles and planarity of the chromen-2-one core (e.g., deviations ≤0.06 Å) .
  • NMR spectroscopy : 1H^1H NMR signals at δ 6.2–6.8 ppm (aromatic protons) and δ 1.3–1.5 ppm (ethoxy group) .
  • FT-IR for carbonyl (C=O) stretching at ~1700 cm1^{-1} and hydroxyl (O-H) at ~3200 cm1^{-1} .

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : Key properties include:
  • Melting Point : 197–199°C (determined via DSC) .
  • Solubility : Low in water (<0.1 mg/mL), soluble in DMSO or methanol .
  • Stability : Hygroscopic; store at 2–8°C under inert gas (e.g., N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing ethoxy/hydroxy-substituted coumarins be addressed?

  • Methodological Answer : Regioselectivity is controlled by:
  • Protecting groups : Temporarily block the 8-hydroxy group during ethoxy introduction .
  • Catalytic conditions : Use BF3_3-etherate to direct substitution to the 7-position .
  • Azeotropic distillation : Remove water via Dean-Stark traps to drive reaction completion .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-inflammatory potential)?

  • Methodological Answer :
  • COX-2 inhibition assay : Measure IC50_{50} using recombinant enzymes and fluorogenic substrates .
  • Cytotoxicity screening : Use MTT assays on RAW 264.7 macrophages to assess viability at 10–100 μM doses .
  • ROS scavenging : Employ DCFH-DA probes in H2 _2O2_2-stressed cells .

Q. How can advanced analytical techniques resolve conflicting spectral data for this compound?

  • Methodological Answer :
  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C11 _{11}H10 _{10}O4_4) with mass accuracy <2 ppm .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and verify substituent positions .
  • PXRD : Compare experimental and simulated patterns to detect polymorphic impurities .

Q. What experimental designs mitigate contradictions in reported synthetic yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (60–100°C), acid concentration (H2 _2SO4 _4: 5–20%), and reaction time (6–24 h) .
  • Kinetic studies : Monitor intermediate formation via inline FT-IR or LC-MS .
  • Scale-up protocols : Optimize stirring rate (>500 rpm) and solvent volume (5–10 mL/g) to maintain yield consistency .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Replace ethoxy with methoxy, isopropoxy, or halogen groups .
  • Docking studies : Use AutoDock Vina to predict binding affinity to targets like NF-κB or TNF-α .
  • QSAR modeling : Correlate logP values (e.g., 2.1–3.5) with antioxidant activity using ML algorithms .

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